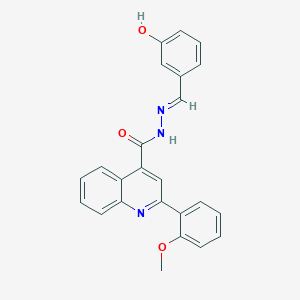

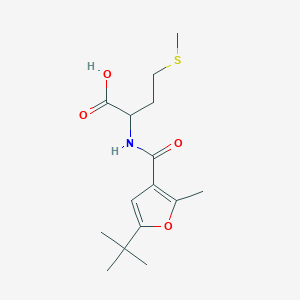

N'-(3-羟基亚苄基)-2-(2-甲氧基苯基)-4-喹啉甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves reactions between carbohydrazides and aldehydes under acid-catalyzed conditions. For instance, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol, under reflux conditions for 2.5 hours, yielding an 88% success rate. The structure was confirmed by infrared, nuclear magnetic resonance, mass spectroscopy, single crystal X-ray diffraction, and microanalysis (Alotaibi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis often employs techniques such as single crystal X-ray diffraction, which has been utilized to characterize complexes derived from similar hydrazide reactions. For example, the structure of a related complex was determined to crystallize in the triclinic space group P-1, with specific unit cell dimensions and an octahedral geometry surrounding the metal atom, indicating a mononuclear structure (Liu et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include condensation reactions to form Schiff bases, a common reaction pathway for synthesizing carbohydrazides with various aldehydes. These reactions result in compounds with specific configurations and properties, such as E-configuration with respect to the C=N double bond and intermolecular hydrogen bonding forming structured chains or networks (Zhu & Qiu, 2011).

科学研究应用

合成和结构分析

N'-(3-羟基亚苄基)-2-(2-甲氧基苯基)-4-喹啉甲酰肼是有机化学领域中引起兴趣的化合物,特别是在酰肼化合物的合成和结构解析中。例如,Alotaibi 等人(2018 年)合成了 N'-(4-甲氧基亚苄基)-5-甲基-1-苯基-1H-1,2,3-三唑-4-甲酰肼,重点介绍了通过各种光谱技术进行结构确认的方法 (Alotaibi 等人,2018 年)。这项研究有助于了解类似酰肼化合物的化学性质和潜在应用。

抗菌和生物活性

与 N'-(3-羟基亚苄基)-2-(2-甲氧基苯基)-4-喹啉甲酰肼相关的化合物已探索其抗菌特性。例如,Kumar 等人(2011 年)合成了一系列酰肼以测试其体外抗菌活性,发现苯环上的取代基显着影响化合物的有效性 (Kumar 等人,2011 年)。同样,Sirajuddin 等人(2013 年)报道了源自苯甲酰肼的席夫碱化合物,显示出显着的抗菌、抗真菌和抗氧化活性,以及 DNA 相互作用的潜力 (Sirajuddin 等人,2013 年)。

分子建模和抑制活性

酰肼衍生物的探索延伸到它们对酶的潜在抑制活性。Amer 等人(2020 年)合成了一系列 N'-取代的亚苄基酰肼,并评估了它们对人单胺氧化酶 A 和 B 的抑制活性,揭示了取代基效应对化合物生物活性的重要性 (Amer 等人,2020 年)。

抗氧化特性

Chung & Shin(2007 年)对花青素色素大米的研究确定了包括 4-羟基-3-甲氧基苯乙酸在内的化合物,通过清除自由基表现出显着的抗氧化活性。这项研究表明与 N'-(3-羟基亚苄基)-2-(2-甲氧基苯基)-4-喹啉甲酰肼结构相关的化合物的潜在抗氧化益处 (Chung & Shin,2007 年)。

属性

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3/c1-30-23-12-5-3-10-19(23)22-14-20(18-9-2-4-11-21(18)26-22)24(29)27-25-15-16-7-6-8-17(28)13-16/h2-15,28H,1H3,(H,27,29)/b25-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOSXPFOHFCWQI-MFKUBSTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)

![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)